molecular formula C14H19N3O2 B2776105 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide CAS No. 1797207-08-9

2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide

Cat. No.: B2776105
CAS No.: 1797207-08-9
M. Wt: 261.325
InChI Key: KSDZOKSPZOUFEC-UHFFFAOYSA-N
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Description

2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is an organic compound with a complex structure that includes a pyridine ring, a carboxamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.

    Substitution Reactions: The butan-2-yloxy group and the cyano group are introduced through nucleophilic substitution reactions, using appropriate alkyl halides and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, nitriles, and various nucleophiles or electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.

    Pathways: The compound’s effects on molecular pathways can lead to changes in cellular functions, such as metabolism, growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position.

    2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is unique due to its specific substituents and their positions on the pyridine ring

Properties

IUPAC Name

2-butan-2-yloxy-N-(2-cyanopropan-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-5-10(2)19-12-8-11(6-7-16-12)13(18)17-14(3,4)9-15/h6-8,10H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDZOKSPZOUFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)C(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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